7-hydroxybenzo[d]thiazol-2(3H)-one
Description
7-Hydroxybenzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzothiazole core substituted with a hydroxyl group at the 7-position. Benzothiazoles are known for their diverse pharmacological activities, including antidepressant, anticonvulsant, anti-inflammatory, and anticancer effects . The hydroxyl group at the 7-position confers unique electronic and steric properties, influencing hydrogen bonding, solubility, and target interactions.
Properties
CAS No. |
15724-27-3 |
|---|---|
Molecular Formula |
C7H5NO2S |
Molecular Weight |
167.182 |
IUPAC Name |
7-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5NO2S/c9-5-3-1-2-4-6(5)11-7(10)8-4/h1-3,9H,(H,8,10) |
InChI Key |
VVRHFGFHNQGAPP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)SC(=O)N2 |
Synonyms |
2-Benzothiazolinone,7-hydroxy-(8CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxybenzo[d]thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with 2,7-dihydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for 7-hydroxybenzo[d]thiazol-2(3H)-one often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
7-hydroxybenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzothiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
7-hydroxybenzo[d]thiazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism of action of 7-hydroxybenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis by interacting with DNA and topoisomerase enzymes, leading to cell cycle arrest and cell death .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological profile of benzothiazolones is highly dependent on substituent type, position, and heteroatom composition. Key analogues include:
Key Observations:
- Substituent Position : The 7-hydroxy derivative shows CNS activity, while the 6-bromo analogue exhibits cytotoxicity, suggesting position-dependent biological targeting.
- Heteroatom : Sulfur in benzothiazolones vs. oxygen in benzoxazolones affects electronic properties. Sulfur’s lower electronegativity may enhance lipophilicity and membrane permeability, critical for CNS penetration .
- Functional Groups : Hydroxyl groups improve solubility and hydrogen bonding (e.g., antidepressant activity), whereas halogens (Br, Cl) enhance lipophilicity and electrophilic interactions (e.g., DNA alkylation in cancer cells) .
Antidepressant and Anticonvulsant Effects
- 7-Hydroxybenzo[d]thiazol-2(3H)-one: Derivatives like 2c and 2d significantly reduced immobility time in the Forced Swim Test (FST), indicating serotonin/norepinephrine modulation .
Cytotoxic and Antibacterial Activity
- 6-Bromobenzo[d]thiazol-2(3H)-one-Triazole Hybrids : Demonstrated IC50 values comparable to cisplatin against MCF-7 and HeLa cells, with moderate antibacterial activity against Gram-positive bacteria .
- 7-Hydroxy Analogue: No direct cytotoxic data reported, but hydroxyl groups are less likely to enhance DNA intercalation compared to bromine.
Structure-Activity Relationship (SAR) Insights
- Position of Substitution: C7 Hydroxyl: Critical for antidepressant efficacy, likely via monoamine oxidase (MAO) inhibition or serotonin receptor modulation . C6 Bromine: Enhances cytotoxicity, possibly through halogen bonding with cellular targets .
- Heteroatom Impact :
- Benzothiazolones (S) vs. Benzoxazolones (O): Thiazole’s sulfur improves binding to hydrophobic enzyme pockets (e.g., MAO-B), while oxazole’s oxygen may favor polar interactions .
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